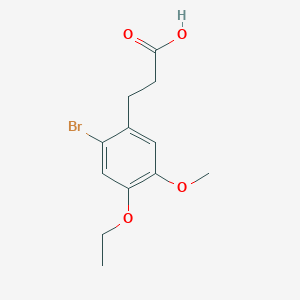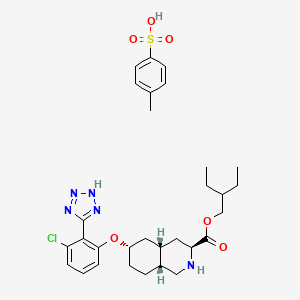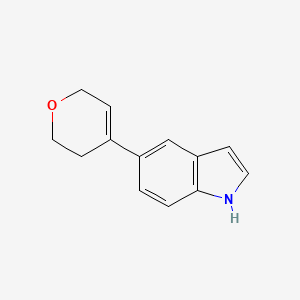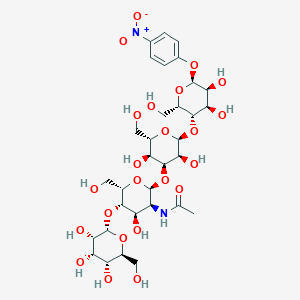
3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a phenyl ring, along with a propanoic acid moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-ethoxy-5-methoxyphenylpropanoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpropanoic acids, while oxidation can produce quinones or other oxidized compounds.
科学的研究の応用
3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethoxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- (2-Bromo-4-methoxyphenyl)propanoic acid
- (2-Bromo-4-ethoxyphenyl)propanoic acid
- (2-Bromo-4-ethoxy-5-methylphenyl)propanoic acid
Uniqueness
3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties
特性
分子式 |
C12H15BrO4 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC名 |
3-(2-bromo-4-ethoxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15BrO4/c1-3-17-11-7-9(13)8(4-5-12(14)15)6-10(11)16-2/h6-7H,3-5H2,1-2H3,(H,14,15) |
InChIキー |
RSPRGDVLEDQKFO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1)Br)CCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate](/img/structure/B1501566.png)












